2-[2-(4-Nitrophenyl)hydrazinylidene]propanal
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Overview
Description
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a hydrazone functional group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
[ \text{4-Nitrophenylhydrazine} + \text{Aldehyde} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone linkage under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting carbonyl compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal involves its reactivity with nucleophiles and electrophiles. The hydrazone linkage can undergo nucleophilic addition-elimination reactions, making it a versatile intermediate in various chemical transformations. The nitro group can participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitrophenylhydrazine: A precursor in the synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal.
Benzaldehyde Hydrazone: Another hydrazone compound with similar reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity patterns and applications. The presence of both the nitro and hydrazone functional groups allows for a wide range of chemical transformations and biological activities.
Properties
CAS No. |
7013-75-4 |
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Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)hydrazinylidene]propanal |
InChI |
InChI=1S/C9H9N3O3/c1-7(6-13)10-11-8-2-4-9(5-3-8)12(14)15/h2-6,11H,1H3 |
InChI Key |
KHGZRBXRXQDWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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